Cas no 1903314-05-5 (N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide)

N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a fluorinated azetidine carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a 2-fluorophenyl group with a pyridinyloxy-substituted azetidine core, offering a unique scaffold for drug discovery. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the azetidine ring contributes to conformational rigidity, improving selectivity. The pyridinyloxy moiety may facilitate interactions with biological targets, such as kinases or receptors. This compound is of interest for its synthetic versatility and potential as a precursor in the development of bioactive molecules, particularly in CNS or oncology-related research. Its physicochemical properties suggest favorable solubility and bioavailability profiles.
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide structure
1903314-05-5 structure
商品名:N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
CAS番号:1903314-05-5
MF:C15H14FN3O2
メガワット:287.288966655731
CID:6343783
PubChem ID:92066503

N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
    • F6360-9516
    • AKOS025331830
    • 1903314-05-5
    • N-(2-fluorophenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide
    • インチ: 1S/C15H14FN3O2/c16-13-5-1-2-6-14(13)18-15(20)19-9-12(10-19)21-11-4-3-7-17-8-11/h1-8,12H,9-10H2,(H,18,20)
    • InChIKey: NWWBNOGGNYNWRB-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC=CC=1NC(N1CC(C1)OC1C=NC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 287.10700486g/mol
  • どういたいしつりょう: 287.10700486g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 363
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6360-9516-2mg
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
1903314-05-5
2mg
$59.0 2023-09-09
Life Chemicals
F6360-9516-10μmol
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
1903314-05-5
10μmol
$69.0 2023-09-09
Life Chemicals
F6360-9516-75mg
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
1903314-05-5 90%+
75mg
$208.0 2023-05-18
Life Chemicals
F6360-9516-15mg
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
1903314-05-5
15mg
$89.0 2023-09-09
Life Chemicals
F6360-9516-2μmol
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
1903314-05-5
2μmol
$57.0 2023-09-09
Life Chemicals
F6360-9516-1mg
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
1903314-05-5
1mg
$54.0 2023-09-09
Life Chemicals
F6360-9516-10mg
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
1903314-05-5
10mg
$79.0 2023-09-09
Life Chemicals
F6360-9516-3mg
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
1903314-05-5
3mg
$63.0 2023-09-09
Life Chemicals
F6360-9516-5mg
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
1903314-05-5
5mg
$69.0 2023-09-09
Life Chemicals
F6360-9516-5μmol
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
1903314-05-5
5μmol
$63.0 2023-09-09

N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide 関連文献

N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamideに関する追加情報

Introduction to N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide (CAS No. 1903314-05-5)

N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1903314-05-5, represents a novel molecular scaffold with potential applications in the development of therapeutic agents. The unique structural features of this molecule, including its fluorophenyl and pyridinyloxy substituents, contribute to its distinctive chemical and biological properties, making it a subject of extensive research and development.

The N-(2-fluorophenyl) moiety in the compound's structure is particularly noteworthy due to the presence of a fluorine atom at the para position relative to the nitrogen atom. Fluorine atoms are frequently incorporated into pharmaceutical molecules because they can enhance metabolic stability, improve binding affinity to biological targets, and influence pharmacokinetic profiles. The electron-withdrawing nature of fluorine can also modulate the electronic properties of adjacent aromatic rings, thereby affecting the compound's reactivity and interactions with biological systems.

The pyridin-3-yloxy group adds another layer of complexity to the molecule. Pyridine derivatives are well-documented for their role in medicinal chemistry, often serving as key pharmacophores in drugs targeting various diseases. The 3-position substitution on the pyridine ring provides a hydroxyl group that can engage in hydrogen bonding, a critical interaction for many drug-receptor binding events. This feature makes N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide a promising candidate for further exploration in drug design.

The azetidine ring is a cyclic amide derivative that introduces rigidity to the molecular structure while maintaining flexibility necessary for biological activity. Azetidine-based compounds have been explored in various therapeutic contexts, including antimicrobial and anti-inflammatory applications. The incorporation of both fluorophenyl and pyridinyloxy groups into an azetidine core creates a multifaceted molecular entity with potential synergistic effects on biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide with biological targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes and receptors involved in inflammatory pathways, making it a valuable tool for investigating novel therapeutic strategies. Additionally, the fluorine atom's ability to influence metabolic stability suggests that this compound could have a favorable pharmacokinetic profile compared to non-fluorinated analogs.

In vitro studies have begun to unravel the pharmacological potential of N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide. Initial experiments indicate that the compound interacts with specific proteins and enzymes, modulating their activity in ways that could be therapeutically beneficial. For instance, interactions with cytoprotective proteins have been observed, suggesting potential applications in conditions where cellular stress and inflammation play significant roles.

The synthesis of N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide presents unique challenges due to its complex structure. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and stereoselective transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's structural complexity but also showcase the ingenuity of modern organic chemistry in creating intricate molecular architectures.

The development of novel pharmaceutical agents relies heavily on understanding how molecular structure influences biological activity. N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide exemplifies this principle by demonstrating how specific functional groups can be strategically incorporated to achieve desired pharmacological effects. The combination of fluorine-containing aromatic rings with heterocyclic amides provides a rich chemical space for exploration, potentially leading to breakthroughs in drug discovery.

Ongoing research is expanding our knowledge of N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide's properties and applications. Investigating its interactions with various biological targets will provide insights into its potential therapeutic uses and help guide future drug development efforts. As computational tools become more sophisticated and synthetic techniques advance, the prospects for harnessing this compound's unique characteristics continue to grow.

In conclusion, N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide (CAS No.1903314-05-5) is a structurally complex and biologically intriguing molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable scaffold for developing new therapeutic agents targeting various diseases. As research progresses, this compound is likely to play an increasingly important role in drug discovery and development efforts worldwide.

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